molecular formula C8H13ClN2O B2418523 3-Tert-butyl-5-(1-chloroethyl)-1,2,4-oxadiazole CAS No. 119738-11-3

3-Tert-butyl-5-(1-chloroethyl)-1,2,4-oxadiazole

Cat. No.: B2418523
CAS No.: 119738-11-3
M. Wt: 188.66
InChI Key: MOJSUKJPSSEAOZ-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-(1-chloroethyl)-1,2,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tert-butyl group and a chloroethyl group attached to the oxadiazole ring

Preparation Methods

The synthesis of 3-tert-butyl-5-(1-chloroethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of tert-butyl hydrazine with chloroacetic acid, followed by cyclization with a suitable dehydrating agent. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

3-Tert-butyl-5-(1-chloroethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Tert-butyl-5-(1-chloroethyl)-1,2,4-oxadiazole has found applications in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials.

Mechanism of Action

The mechanism of action of 3-tert-butyl-5-(1-chloroethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The oxadiazole ring may also interact with metal ions or other biomolecules, contributing to its biological activity.

Comparison with Similar Compounds

3-Tert-butyl-5-(1-chloroethyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

  • 3-Tert-butyl-5-(1-bromoethyl)-1,2,4-oxadiazole
  • 3-Tert-butyl-5-(1-fluoroethyl)-1,2,4-oxadiazole
  • 3-Tert-butyl-5-(1-iodoethyl)-1,2,4-oxadiazole

These compounds share similar structural features but differ in the halogen substituent on the ethyl group

Properties

IUPAC Name

3-tert-butyl-5-(1-chloroethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O/c1-5(9)6-10-7(11-12-6)8(2,3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJSUKJPSSEAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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